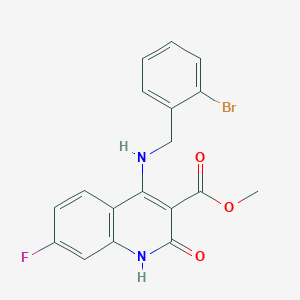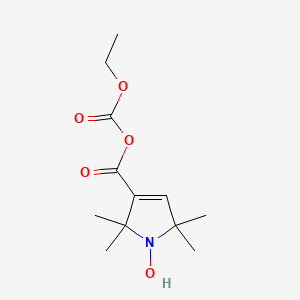![molecular formula C24H17FN2O3 B14098873 1-(2-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098873.png)
1-(2-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-7-methyl-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining fluorophenyl, methyl, pyridyl, and chromeno-pyrrole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-7-methyl-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as fluorophenyl and pyridyl derivatives, followed by their coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, which facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluorophenyl)-7-methyl-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyridyl moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-7-methyl-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound shows potential as a therapeutic agent, with research focusing on its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-7-methyl-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-fluorophenyl)-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the 7-methyl group, resulting in different chemical properties and biological activity.
1-(2-chlorophenyl)-7-methyl-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
Uniqueness
1-(2-fluorophenyl)-7-methyl-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and pyridyl moieties enhances its versatility, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H17FN2O3 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17FN2O3/c1-13-10-11-18-16(12-13)22(28)20-21(15-7-3-4-8-17(15)25)27(24(29)23(20)30-18)19-9-5-6-14(2)26-19/h3-12,21H,1-2H3 |
Clave InChI |
WIZPXIOHDDWXPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14098817.png)


![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14098831.png)

![2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098841.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14098845.png)
![3-(4-Fluorophenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14098850.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14098852.png)
![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14098853.png)


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14098860.png)

